An In-depth Technical Guide to 2-(Chloromethyl)-1-methyl-4-nitrobenzene (CAS 58966-24-8)
An In-depth Technical Guide to 2-(Chloromethyl)-1-methyl-4-nitrobenzene (CAS 58966-24-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)-1-methyl-4-nitrobenzene is a substituted aromatic compound with the CAS number 58966-24-8. Its structure, featuring a reactive chloromethyl group and an electron-withdrawing nitro group on a toluene backbone, makes it a potentially valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its known properties, safety information, and potential applications, particularly in the context of medicinal chemistry and drug development. While experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information and provides expert insights based on the reactivity of analogous structures.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-(Chloromethyl)-1-methyl-4-nitrobenzene is presented in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 58966-24-8 | [1][2] |
| Molecular Formula | C₈H₈ClNO₂ | [3] |
| Molecular Weight | 185.61 g/mol | [3] |
| Appearance | Yellow crystalline solid | [4] |
| Melting Point | 50 °C | [2] |
| Boiling Point | 169 °C at 14 Torr | [2] |
| Density | 1.277 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage Temperature | 2-8°C | [2] |
| IUPAC Name | 2-(chloromethyl)-1-methyl-4-nitrobenzene | [3] |
| Synonyms | 2-Methyl-5-nitrobenzyl chloride | [3] |
| InChI | InChI=1S/C8H8ClNO2/c1-6-2-3-8(10(11)12)4-7(6)5-9/h2-4H,5H2,1H3 | [3] |
| SMILES | CC1=C(C=C(C=C1)[O-])CCl | [3] |
Spectral Data
Detailed experimental spectral data for 2-(Chloromethyl)-1-methyl-4-nitrobenzene is not widely available in public databases. However, predicted spectral characteristics can be inferred from its structure.
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons, a singlet for the chloromethyl protons, and signals in the aromatic region corresponding to the three protons on the benzene ring.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the chloromethyl carbon, and the eight carbons of the aromatic ring.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C-H stretching of the methyl and aromatic groups, the C-Cl bond, and strong symmetric and asymmetric stretching vibrations for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹).
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of a chlorine atom, a chloromethyl group, and the nitro group.
Synthesis
A definitive, peer-reviewed synthesis protocol for 2-(Chloromethyl)-1-methyl-4-nitrobenzene is not readily found in the chemical literature. However, a plausible synthetic route can be proposed based on standard organic transformations. The most likely precursor is 2-methyl-5-nitrotoluene. The synthesis would involve the chlorination of the benzylic methyl group.
A general protocol for such a transformation is the free-radical chlorination using N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride.
Hypothetical Experimental Protocol: Synthesis of 2-(Chloromethyl)-1-methyl-4-nitrobenzene
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-nitrotoluene (1 equivalent) in anhydrous carbon tetrachloride.
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Addition of Reagents: Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
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Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
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Purification: Wash the filtrate with aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Final Purification: Purify the crude 2-(Chloromethyl)-1-methyl-4-nitrobenzene by column chromatography on silica gel or by recrystallization.
Reactivity and Potential Applications in Drug Development
The reactivity of 2-(Chloromethyl)-1-methyl-4-nitrobenzene is dictated by its functional groups. The chloromethyl group is a reactive electrophilic site, making it susceptible to nucleophilic substitution reactions. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution under certain conditions.
This dual functionality makes 2-(Chloromethyl)-1-methyl-4-nitrobenzene a potentially useful building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).
Nucleophilic Substitution at the Benzylic Position:
The primary reactive site is the benzylic carbon of the chloromethyl group. It can readily react with a variety of nucleophiles, such as amines, alcohols, thiols, and carbanions, to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This makes it a valuable synthon for introducing the 2-methyl-5-nitrobenzyl moiety into a target molecule.
Experimental Workflow: Nucleophilic Substitution with an Amine
Caption: General workflow for the synthesis of N-substituted derivatives.
Role as a Building Block in Medicinal Chemistry:
Nitroaromatic compounds are versatile intermediates in the synthesis of pharmaceuticals.[5][6] The nitro group can be readily reduced to an amino group, which can then be further functionalized. This opens up a wide range of synthetic possibilities for creating diverse chemical libraries for drug discovery. For instance, the reduction of the nitro group in a derivative of 2-(Chloromethyl)-1-methyl-4-nitrobenzene would yield an aniline, a common scaffold in many biologically active molecules.
Caption: Synthetic utility via nitro group reduction.
Safety and Handling
2-(Chloromethyl)-1-methyl-4-nitrobenzene is classified as a hazardous substance. Strict adherence to safety protocols is essential when handling this compound.
GHS Hazard Classification:
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Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.
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Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.
Precautionary Statements:
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Prevention:
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Do not breathe dust/fume/gas/mist/vapors/spray.
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Wash skin thoroughly after handling.
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Do not eat, drink or smoke when using this product.
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Use only outdoors or in a well-ventilated area.
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Wear protective gloves/protective clothing/eye protection/face protection.
-
-
Response:
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IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.
-
IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse.
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IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage:
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Store in a well-ventilated place. Keep container tightly closed.
-
Store locked up.
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-
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves, such as nitrile or neoprene, and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or if dusts are generated.
First-Aid Measures:
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
If inhaled: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.
Conclusion
2-(Chloromethyl)-1-methyl-4-nitrobenzene is a reactive chemical intermediate with potential applications in organic synthesis, particularly in the preparation of novel compounds for pharmaceutical and agrochemical research. Its utility stems from the presence of a nucleophilically susceptible chloromethyl group and a versatile nitro group that can be transformed into other functionalities. Due to its hazardous nature, strict safety precautions must be observed during its handling and use. Further research into the specific reactions and applications of this compound would be beneficial to fully elucidate its potential as a valuable building block in synthetic and medicinal chemistry.
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